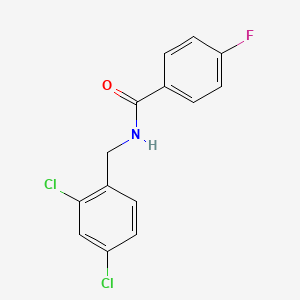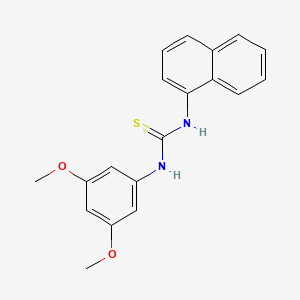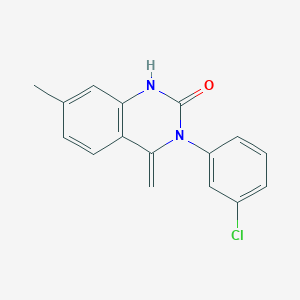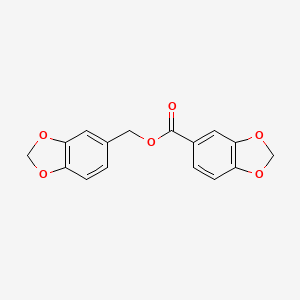
N-(2,4-dichlorobenzyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorobenzyl)-4-fluorobenzamide, also known as DBF, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DBF is a member of the benzamide family of compounds, which are known for their diverse biological activities. In
科学的研究の応用
N-(2,4-dichlorobenzyl)-4-fluorobenzamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2,4-dichlorobenzyl)-4-fluorobenzamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation research has revealed that N-(2,4-dichlorobenzyl)-4-fluorobenzamide can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in activated macrophages. In neurodegenerative disease research, N-(2,4-dichlorobenzyl)-4-fluorobenzamide has been shown to protect against oxidative stress-induced neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
作用機序
The mechanism of action of N-(2,4-dichlorobenzyl)-4-fluorobenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In cancer cells, N-(2,4-dichlorobenzyl)-4-fluorobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and chromatin structure. In activated macrophages, N-(2,4-dichlorobenzyl)-4-fluorobenzamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. In neuronal cells, N-(2,4-dichlorobenzyl)-4-fluorobenzamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress response genes.
Biochemical and Physiological Effects:
N-(2,4-dichlorobenzyl)-4-fluorobenzamide has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N-(2,4-dichlorobenzyl)-4-fluorobenzamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In activated macrophages, N-(2,4-dichlorobenzyl)-4-fluorobenzamide has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), as well as inhibit the expression of pro-inflammatory genes. In neuronal cells, N-(2,4-dichlorobenzyl)-4-fluorobenzamide has been shown to increase the expression of antioxidant enzymes and reduce the accumulation of amyloid-beta (Aβ) peptides.
実験室実験の利点と制限
N-(2,4-dichlorobenzyl)-4-fluorobenzamide has several advantages for lab experiments, including its high potency, selectivity, and stability. N-(2,4-dichlorobenzyl)-4-fluorobenzamide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, N-(2,4-dichlorobenzyl)-4-fluorobenzamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. Researchers should also be aware of the potential off-target effects of N-(2,4-dichlorobenzyl)-4-fluorobenzamide and the need for appropriate controls in their experiments.
将来の方向性
There are several future directions for research on N-(2,4-dichlorobenzyl)-4-fluorobenzamide, including the identification of its molecular targets and the optimization of its pharmacological properties. Researchers could also investigate the potential synergistic effects of N-(2,4-dichlorobenzyl)-4-fluorobenzamide with other compounds or therapies, as well as its efficacy in animal models of disease. Furthermore, the development of novel N-(2,4-dichlorobenzyl)-4-fluorobenzamide derivatives with improved potency and selectivity could lead to the discovery of new therapeutic agents for various diseases.
合成法
The synthesis of N-(2,4-dichlorobenzyl)-4-fluorobenzamide involves the reaction of 4-fluorobenzoic acid with 2,4-dichlorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-(2,4-dichlorobenzyl)-4-fluorobenzamide as a white crystalline powder with a melting point of 142-144°C. The purity of the compound can be confirmed by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO/c15-11-4-1-10(13(16)7-11)8-18-14(19)9-2-5-12(17)6-3-9/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVJGIWLWCGXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=C(C=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorobenzyl)-4-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B5711223.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B5711252.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5711259.png)

![methyl 3-[(2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5711269.png)

![N-methyl-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5711280.png)


![ethyl 2-cyano-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylate](/img/structure/B5711295.png)
![3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5711313.png)
